![molecular formula C20H21N3OS B3037521 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide CAS No. 478081-76-4](/img/structure/B3037521.png)
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide
Overview
Description
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide (4-BTP) is a newly synthesized compound with promising applications in the field of medicinal chemistry. It is a novel compound that contains a heterocyclic ring system, which is a highly stable and rigid structure. This compound has been studied extensively in recent years due to its potential therapeutic effects. 4-BTP has been found to have anti-inflammatory, anti-cancer, anti-viral, and anti-fungal properties. In addition, it has also been studied for its potential use as an antidiabetic agent.
Scientific Research Applications
Synthesis and Chemical Analysis
The compound 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide has been synthesized and chemically analyzed in various studies. Researchers have synthesized bioactive molecules, including benzothiazoles, that contain different functional groups, confirming their identity through spectral data (UV-Visible, IR, 1H NMR, and MASS) (Patel et al., 2009). Furthermore, the compound has been synthesized as part of a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, with one derivative identified as a promising candidate based on in vivo diuretic activity screening (Yar & Ansari, 2009).
Biological and Antimicrobial Applications
Several studies have explored the biological applications of derivatives of this compound, especially focusing on antimicrobial properties. For instance, synthesized sulphonamide derivatives with a benzothiazole nucleus have demonstrated significant antibacterial, antifungal, and antimycobacterial activities against various microbial strains (Bhusari et al., 2008). Additionally, new 4-Amino-N-(1,3-Benzothiazol-2-yl) benzenesulphonamide derivatives were screened for antimicrobial activity and showed considerable antibacterial activity (Patel & Agravat, 2009).
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-6-8-16(9-7-14)21-20(24)23-12-10-15(11-13-23)19-22-17-4-2-3-5-18(17)25-19/h2-9,15H,10-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWWZAREOZRFLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173664 | |
Record name | 4-(2-Benzothiazolyl)-N-(4-methylphenyl)-1-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide | |
CAS RN |
478081-76-4 | |
Record name | 4-(2-Benzothiazolyl)-N-(4-methylphenyl)-1-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478081-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Benzothiazolyl)-N-(4-methylphenyl)-1-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001173664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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